
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The stereochemistry of the compound, indicated by the (2S,4R) configuration, plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Formation of Pyrrolidine Ring: The precursor undergoes cyclization to form the pyrrolidine ring. This step may involve the use of reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Methoxylation: The introduction of the methoxy group at the 4-position is achieved through a nucleophilic substitution reaction. Common reagents for this step include methanol (MeOH) and a strong base like sodium hydride.
N-Methylation: The final step involves the methylation of the nitrogen atom. This can be accomplished using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atom, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Methanol (MeOH), sodium hydride (NaH), methyl iodide (MeI)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its role in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- (2S,4R)-4-Hydroxy-N-methylpyrrolidine-2-carboxamide
- (2S,4R)-4-Fluoro-N-methylpyrrolidine-2-carboxamide
- (2S,4R)-4-Methyl-N-methylpyrrolidine-2-carboxamide
Uniqueness
(2S,4R)-4-Methoxy-N-methylpyrrolidine-2-carboxamide is unique due to the presence of the methoxy group at the 4-position, which influences its chemical reactivity and biological activity. This functional group can participate in hydrogen bonding and other interactions, making the compound distinct from its analogs with different substituents.
特性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
(2S,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)6-3-5(11-2)4-9-6/h5-6,9H,3-4H2,1-2H3,(H,8,10)/t5-,6+/m1/s1 |
InChIキー |
VVHSTYLKIOIHSL-RITPCOANSA-N |
異性体SMILES |
CNC(=O)[C@@H]1C[C@H](CN1)OC |
正規SMILES |
CNC(=O)C1CC(CN1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



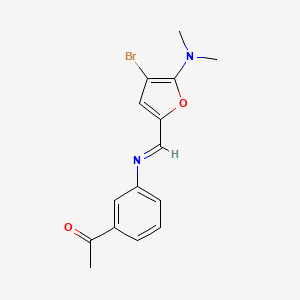
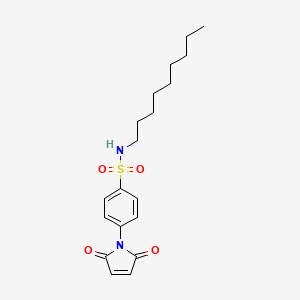
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)

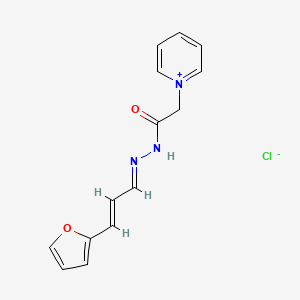
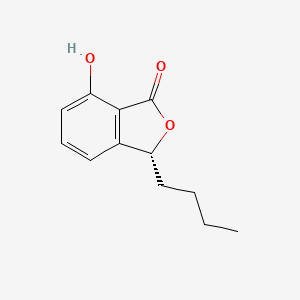
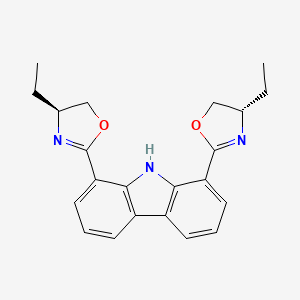
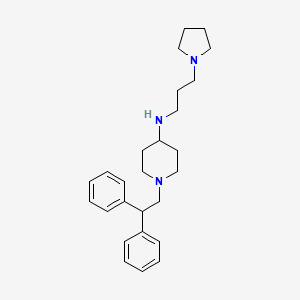

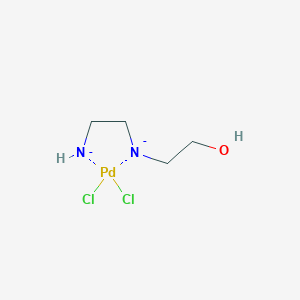
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)


